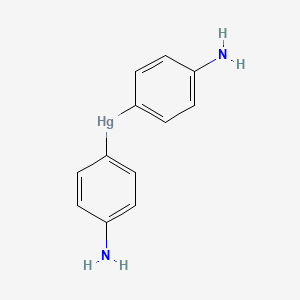

Bis(4-aminophenyl)mercury

Description

Contextualization of Organomercury Compounds in Chemical Research

Organomercury compounds, defined as organometallic compounds containing a mercury-carbon bond, represent a significant area of chemical research. wikipedia.orgontosight.ai These compounds are characterized by the covalent bonding of mercury with a carbon atom, typically from an alkyl or aryl group. ontosight.ai The majority of organomercury compounds feature mercury in the +2 oxidation state (Hg(II)) and often adopt a linear geometry. wikipedia.org The mercury-carbon bond is notably stable against oxygen and water, a property that makes these compounds versatile intermediates in organic synthesis. wikipedia.orgslideshare.net

Historically, organomercury compounds have been utilized in a variety of applications, including as fungicides in agriculture and as preservatives in pharmaceuticals. ontosight.ai In synthetic chemistry, they are valuable for reactions such as oxymercuration-demercuration and as precursors in transmetalation reactions to create other organometallic compounds. wikipedia.orgslideshare.net Despite their utility, the use of many organomercury compounds has been curtailed due to their inherent toxicity and environmental concerns. ontosight.ai Nevertheless, academic research into their structure, bonding, and reactivity continues, driven by the unique properties conferred by the mercury-carbon bond. nih.govresearchgate.net This research is crucial for understanding fundamental organometallic principles and for developing highly specialized applications, such as in affinity chromatography and as heavy-atom derivatives for X-ray crystallography. nih.gov

Significance of Diamine-Functionalized Organic Frameworks in Coordination and Materials Chemistry

Diamine-functionalized organic frameworks are a cornerstone of modern coordination and materials chemistry, particularly in the design of metal-organic frameworks (MOFs). rsc.orgresearchgate.net These frameworks are crystalline materials constructed from metal ions or clusters linked together by organic molecules. bohrium.com The incorporation of diamine functionalities into these structures is a powerful strategy for tailoring their properties and enhancing their performance in specific applications. acs.org

The primary significance of diamine functionalization lies in the introduction of basic amine groups that can strongly interact with acidic molecules like carbon dioxide (CO₂). rsc.orgfrontiersin.org This has led to the development of MOFs with exceptional CO₂ adsorption capacities and high selectivity, which are promising for post-combustion carbon capture technologies. rsc.orgresearchgate.netelsevierpure.comkorea.ac.kr The amine groups can be introduced either by using diamine-containing linkers during the initial synthesis or by post-synthetic modification of a pre-formed framework. bohrium.com The structure of the diamine, including the chain length and the presence of substituents, can be systematically varied to fine-tune the adsorption and desorption properties of the material. researchgate.netelsevierpure.com Beyond carbon capture, these functionalized frameworks are explored for catalysis, gas separation, and as advanced materials with tunable porosity and chemical environments. researchgate.netacs.org

Rationale for the Academic Investigation of Bis(4-aminophenyl)mercury

The academic investigation of this compound is driven by its potential as a unique molecular building block for creating novel coordination polymers and functional materials. researchgate.netrsc.org This molecule combines the linear, two-coordinate preference of the mercury(II) center with the functional amine groups of the two 4-aminophenyl (aniline) moieties. This specific combination offers intriguing possibilities for supramolecular assembly and the design of materials with specific structural and functional attributes.

The rationale for its study can be broken down into several key aspects:

Linear Ditopic Linker: The essentially linear C-Hg-C arrangement makes this compound an attractive candidate for use as a linear "strut" or "linker" in the construction of coordination polymers. The terminal amine groups provide two distinct coordination sites, allowing the molecule to bridge between other metal centers to form one-, two-, or three-dimensional networks. researchgate.net

Hydrogen Bonding Capabilities: The primary amine groups (-NH₂) on the phenyl rings are capable of forming strong hydrogen bonds. This feature can be exploited to direct the self-assembly of molecules in the solid state, leading to predictable and well-ordered crystal structures with potential for applications in crystal engineering.

Functional Material Precursor: The presence of reactive amine groups opens the door for post-synthetic modification. These groups could be used to graft the molecule onto surfaces or to participate in further chemical reactions to build more complex architectures, similar to the functionalization strategies used in MOFs. bohrium.com The incorporation of a heavy element like mercury also imparts unique electronic and photophysical properties that could be explored for applications in sensing or electronics.

The study of this compound and its coordination chemistry provides fundamental insights into how organometallic linkers with specific geometries and functional groups can be used to control the structure and, consequently, the properties of extended solid-state materials. rsc.org

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

| Identifier | Value |

|---|---|

| CAS Number | 6052-23-9 chemsrc.com |

| Chemical Formula | C₁₂H₁₂HgN₂ |

| Molecular Weight | 384.83 g/mol |

| Data for this specific compound is limited in the searched literature. |

| Compound Name | CAS Number | Molecular Formula | Molecular Mass | Melting Point |

|---|---|---|---|---|

| Bis(4-methylphenyl)mercury | 537-64-4 cas.org | C₁₄H₁₄Hg cas.org | 382.86 g/mol cas.org | 245.7 °C cas.org |

| Diphenylmercury | 587-85-9 | C₁₂H₁₀Hg | 354.80 g/mol | 125 °C |

Properties

CAS No. |

6052-23-9 |

|---|---|

Molecular Formula |

C12H12HgN2 |

Molecular Weight |

384.83 g/mol |

IUPAC Name |

bis(4-aminophenyl)mercury |

InChI |

InChI=1S/2C6H6N.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H,7H2; |

InChI Key |

BEJWOLVUQBRRIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)[Hg]C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Aminophenyl Mercury and Analogous Structures

Precursor Synthesis Strategies

The synthesis of bis(4-aminophenyl)mercury often involves the preparation of key precursors, primarily 4-aminophenylmercury compounds, and the mercuration of aromatic amines.

The synthesis of aminophenyl-functionalized compounds can be achieved through various established organic reactions. One common method is the reduction of nitroarenes. For instance, the reduction of a nitro group on an aromatic ring to an amino group can be accomplished using reducing agents like hydrogen gas with a catalyst or sodium borohydride. numberanalytics.com This approach is widely used due to the ready availability of nitroaromatic compounds. numberanalytics.com Another method is the amination of aryl halides, which involves the introduction of an amino group onto an aromatic ring. numberanalytics.comslideshare.net This can be achieved through nucleophilic aromatic substitution, where a leaving group on the aromatic ring is displaced by an amino group, often facilitated by electron-withdrawing substituents. numberanalytics.com

Mercuration of aromatic compounds, including aromatic amines, is a key step in the synthesis of organomercury compounds. A common method is oxymercuration, where an alkene is treated with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in the presence of a nucleophile like water or an amine. masterorganicchemistry.comchemistrysteps.com This reaction proceeds through a cyclic mercurinium ion intermediate. chemistrysteps.com The nucleophile then attacks the more substituted carbon, leading to the formation of an organomercury compound. chemistrysteps.comambeed.com While often used for the hydration of alkenes, the principles of mercuration can be applied to aromatic systems.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be achieved through the reaction of an appropriate aromatic amine with a mercury(II) salt. For example, the reaction of aniline (B41778) with mercuric acetate can lead to the formation of this compound. The CAS number for this compound is 6052-23-9. chemsrc.com

Derivatization Strategies for this compound

The primary amino groups in this compound offer reactive sites for further functionalization, allowing for the synthesis of a variety of derivatives.

Schiff bases are readily formed by the condensation reaction between a primary amine and an aldehyde or ketone. mdpi.comresearchgate.net The amino groups of this compound can react with various aldehydes and ketones to form the corresponding bis(Schiff base) derivatives. mdpi.comresearchgate.netnih.gov This reaction is a versatile method for introducing a wide range of functionalities onto the aminophenyl scaffold. The synthesis of Schiff bases derived from 4-aminoantipyrine, a compound with a primary amino group similar to that in this compound, has been extensively studied. mdpi.comnih.govresearchgate.net These reactions are often carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol. mdpi.com

Table 1: Examples of Schiff Base Synthesis Conditions

| Amine Precursor | Carbonyl Compound | Solvent | Reaction Condition | Reference |

|---|---|---|---|---|

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted cinnamaldehydes | Ethanol | Reflux | mdpi.com |

| Primary amines | Carbonyl compounds | Not specified | Condensation reaction | researchgate.net |

| 4-(2-aminophenyl)morpholine | Various aldehydes | Not specified | Not specified | nih.gov |

The amino group in aminophenylmercury compounds can be modified to create a variety of functionalized derivatives. For instance, the amino group can be part of more complex heterocyclic systems. The synthesis of functionalized enamines, which contain an amino group attached to a carbon-carbon double bond, is an area of active research. magtech.com.cnresearchgate.net These compounds can be synthesized through various methods, including the reaction of amines with substituted olefins or alkynes. magtech.com.cn Additionally, the synthesis of functionalized organomagnesium compounds can provide precursors for a range of substituted aromatic amines. researchgate.net The synthesis of complex molecules like bis-imidazolyl phenyl butadiyne derivatives often starts from functionalized anilines, highlighting the importance of methods to create diverse aminophenyl building blocks. nih.gov Other research has focused on synthesizing complexes with other metals, such as palladium and platinum, using ligands derived from organomercury compounds. researchgate.netmdpi.com Furthermore, the synthesis of amine-functionalized thiosemicarbazone cyclopalladated compounds demonstrates the versatility of the amino group in coordination chemistry. mdpi.com The synthesis of polyimides derived from 9,9-bis(4-aminophenyl)fluorene also showcases the use of aromatic diamines in polymer chemistry. researchgate.net The development of pyrazole-type compounds often involves the synthesis and functionalization of aminophenyl precursors. nih.gov Porphyrins functionalized with aminophenyl groups have also been synthesized and used as precursors for larger molecular assemblies. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminophenylmercury |

| Mercuric acetate |

| Aniline |

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one |

| Cinnamaldehyde |

| 4-aminoantipyrine |

| 4-(2-aminophenyl)morpholine |

| Bis-imidazolyl phenyl butadiyne |

| 9,9-bis(4-aminophenyl)fluorene |

| Porphyrin |

| Palladium |

| Platinum |

| Organomagnesium compounds |

| Thiosemicarbazone |

| Pyrazole |

Preparation of Macrocyclic and Polymeric Analogues

The bifunctional nature of this compound, possessing two primary amine groups, makes it a viable monomer for the synthesis of various macrocyclic and polymeric structures. These synthetic pathways typically involve condensation reactions with appropriate co-monomers, leading to the formation of larger, more complex molecular architectures incorporating the organomercury unit. The presence of the heavy mercury atom in these structures is of interest for potential applications in materials science, where properties such as high density, refractive index, or specific interactions might be sought.

Macrocyclic Analogues

The synthesis of macrocycles containing the this compound moiety can be conceptually approached through high-dilution condensation reactions with bifunctional linking groups. The principle behind this strategy is to favor intramolecular cyclization over intermolecular polymerization. The choice of the linking group is critical in defining the size, shape, and potential functionality of the resulting macrocycle.

One plausible route involves the reaction of this compound with a dicarboxylic acid chloride, such as terephthaloyl chloride or isophthaloyl chloride, under high-dilution conditions. This would be expected to yield a macrocyclic diamide. The reaction would likely be carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in the presence of an acid scavenger, such as pyridine (B92270) or triethylamine.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Synthesis of a Macrocyclic Diamide from this compound and Terephthaloyl Chloride

The success of such a macrocyclization is highly dependent on the reaction conditions, including concentration, temperature, and the rate of addition of the reactants.

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type | Illustrative Conditions |

| This compound | Terephthaloyl chloride | Macrocyclic Diamide | Acylation | High dilution in NMP, Pyridine, Room Temp. |

| This compound | Isophthaloyl chloride | Macrocyclic Diamide | Acylation | High dilution in DMAc, Triethylamine, 0 °C to RT |

| This compound | 1,4-Phthalaldehyde | Macrocyclic Diimine | Schiff Base Condensation | Reflux in Ethanol or Methanol (B129727) |

This table presents hypothetical reaction parameters based on general knowledge of macrocyclization reactions.

Polymeric Analogues

The synthesis of polymers incorporating this compound can be achieved through standard polycondensation techniques. The resulting organomercury-containing polymers, such as polyamides and polyimides, would be expected to exhibit unique thermal and physical properties due to the presence of the heavy metal atom in the polymer backbone.

Aromatic polyamides can be prepared by the low-temperature solution polycondensation of this compound with various aromatic dicarboxylic acid chlorides. ntu.edu.twresearchgate.netepa.gov This method is widely used for preparing high-performance aromatic polyamides. The reaction is typically carried out in a polar aprotic solvent. The resulting polymer can be isolated by precipitation in a non-solvent like methanol or water.

Scheme 2: General Synthesis of Polyamides from this compound

| Diamine Monomer | Diacyl Chloride Monomer | Resulting Polyamide | Solvent | Typical Inherent Viscosity (dL/g) |

| This compound | Terephthaloyl chloride | Poly(p-phenylene terephthalamide) analogue | NMP + LiCl | 0.8 - 1.5 (estimated) |

| This compound | Isophthaloyl chloride | Poly(m-phenylene isophthalamide) analogue | DMAc | 0.7 - 1.3 (estimated) |

| This compound | 4,4'-Oxydibenzoyl chloride | Poly(ether amide) analogue | NMP | 0.9 - 1.6 (estimated) |

The inherent viscosity values are estimates based on analogous polyamide syntheses and are indicative of polymer molecular weight.

Polyimides containing the this compound unit can be synthesized via a two-step polycondensation reaction with aromatic tetracarboxylic dianhydrides. core.ac.ukresearchgate.netmdpi.comresearchgate.netnih.gov The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or by chemical methods using a dehydrating agent and a catalyst.

Scheme 3: General Synthesis of Polyimides from this compound

Step 1: Poly(amic acid) formation

Step 2: Imidization

| Diamine Monomer | Dianhydride Monomer | Resulting Polyimide | Imidization Method | Potential Glass Transition Temp. (°C) |

| This compound | Pyromellitic dianhydride (PMDA) | Kapton® analogue | Thermal (e.g., up to 300°C) | > 350 (estimated) |

| This compound | 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | Ultem® analogue | Chemical (e.g., Acetic anhydride/Pyridine) | > 250 (estimated) |

| This compound | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | Poly(ether imide) analogue | Thermal | > 300 (estimated) |

Glass transition temperatures are estimates based on the structures of analogous high-performance polyimides.

The incorporation of the linear and rigid this compound unit into polyamide and polyimide backbones would be expected to result in materials with high thermal stability and potentially interesting optical and electronic properties. However, detailed characterization of these hypothetical polymers would be necessary to confirm their structure and properties.

Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. While a dedicated, publicly available, complete single-crystal X-ray diffraction study for bis(4-aminophenyl)mercury (CAS No: 6052-23-9) is not readily found in the searched literature, the structural characteristics can be inferred from the analysis of closely related organomercury compounds and general principles of mercury coordination chemistry. chemsrc.com

Determination of Molecular Geometry and Bond Parameters

Based on the established chemistry of diorganomercury compounds where the mercury atom is bonded to two organic ligands, this compound is anticipated to adopt a linear or near-linear C-Hg-C geometry. This linearity is a hallmark of R₂Hg compounds, where the two mercury-carbon bonds are directed 180° from each other.

The key bond parameters, including the Hg-C bond lengths and the C-Hg-C bond angle, are critical in defining the molecular geometry. In analogous structures, such as bis(pentafluorophenyl)mercury, the C-Hg-C angle is observed to be nearly linear, often deviating only slightly from 180° due to crystal packing effects or weak intermolecular interactions. mdpi.com The Hg-C bond lengths in such compounds are typically in the range of 2.06 to 2.08 Å. mdpi.com The presence of the aminophenyl group in this compound may subtly influence these parameters compared to a perfluorinated analogue.

| Parameter | Expected Value |

| C-Hg-C Bond Angle | ~180° |

| Hg-C Bond Length | ~2.06 - 2.08 Å |

Analysis of Coordination Environment around Mercury Centers

In many mercury compounds, the coordination number of mercury can be effectively increased beyond two through interactions with donor atoms from neighboring molecules. mdpi.comresearchgate.net These interactions are crucial in understanding the solid-state packing and the supramolecular chemistry of the compound. The nature and geometry of these secondary interactions dictate the extended structure in the crystal lattice. researchgate.net

Supramolecular Organization and Intermolecular Interactions

The way individual molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent forces. These interactions are fundamental to the stability of the crystal structure and can influence the material's physical properties.

Hydrogen Bonding Networks

The presence of the amino groups (-NH₂) on the phenyl rings introduces the potential for hydrogen bonding. The hydrogen atoms of the amino group can act as hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor. This can lead to the formation of extensive hydrogen bonding networks, linking adjacent molecules into one-, two-, or three-dimensional arrays. In related structures containing N-H functionalities, such as in certain mercury(II) complexes with carbamoylbenzenethiol derivatives, intramolecular and intermolecular N-H···S or N-H···O hydrogen bonds play a significant role in the molecular conformation and crystal packing. nih.gov

Metal-Ligand Coordination Beyond Primary Bonds

Beyond the primary covalent Hg-C bonds, the mercury atom can participate in secondary interactions with electron-donating groups from neighboring molecules. These can include interactions with the nitrogen atoms of the amino groups or even with the π-systems of the phenyl rings of adjacent molecules. Such Hg···N or Hg···π interactions are a common feature in the solid-state structures of organomercury compounds and play a crucial role in the formation of extended supramolecular architectures. mdpi.comresearchgate.netresearchgate.net The possibility of these interactions leads to a coordination environment around the mercury that is more complex than the simple linear two-coordinate geometry might suggest. mdpi.com

Metallophilic Interactions (e.g., Hg···Hg, Hg···Ag)

A significant aspect of the solid-state chemistry of mercury compounds is the presence of metallophilic interactions, particularly mercurophilic (Hg···Hg) interactions. These are weak, attractive forces between closed-shell mercury atoms, with interaction distances typically falling below the sum of their van der Waals radii (approximately 3.4 Å). While less common than the analogous aurophilic interactions, mercurophilic interactions can play a crucial role in determining the supramolecular architecture of mercury-containing crystals.

In the absence of a specific crystal structure for this compound, the potential for such interactions can be inferred from studies on other organomercury compounds. For instance, research on various mercury complexes has demonstrated the existence of Hg···Hg contacts that influence crystal packing. researchgate.net The description of clusters containing more than one mercury atom often necessitates the consideration of mercurophilicity. researchgate.net

Furthermore, the possibility of heterometallic interactions, such as Hg···Ag, has been observed in complexes where mercury-containing ligands are coordinated to other metal centers. acs.org The formation of these interactions is often associated with interesting photophysical properties, such as luminescence. researchgate.net Should this compound be co-crystallized with other metal salts, the potential for such heterometallic contacts would be a key area of investigation.

The likelihood of significant metallophilic interactions in a crystal of pure this compound would depend on the steric hindrance imposed by the aminophenyl ligands and the resulting packing arrangement. The presence of the amino groups could facilitate hydrogen bonding networks that might either promote or inhibit close approach of the mercury centers.

Polymorphism and Crystallographic Phenomena

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic and organometallic compounds. nih.govsfasu.edu The specific polymorphic form obtained can be influenced by various factors, including the solvent used for crystallization, temperature, and pressure. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and solid-state reactivity.

Given the potential for varied intermolecular interactions, such as hydrogen bonding via the amine groups and possible π-π stacking of the phenyl rings, it is plausible that this compound could exhibit polymorphism. The energetic landscape of its solid forms would be determined by the subtle interplay of these weak interactions. sfasu.edu

The identification and characterization of different polymorphs of this compound would require a systematic screening of crystallization conditions and analysis of the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. A survey of the Cambridge Structural Database (CSD) for organic compounds reveals that a significant number of them exhibit polymorphism. nih.gov While a specific entry for this compound with multiple polymorphs is not readily found, the general prevalence of this phenomenon suggests it is a distinct possibility for this compound.

Without experimental data, any discussion of specific polymorphs remains speculative. However, the potential for different packing arrangements and intermolecular interaction motifs provides a strong basis for expecting that multiple crystalline forms of this compound could be isolated and characterized.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of Bis(4-aminophenyl)mercury at the atomic level. By examining the magnetic properties of its constituent nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of the hydrogen atoms in this compound. The aromatic protons on the phenyl rings are expected to exhibit distinct chemical shifts, influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing mercury center. The protons ortho and meta to the amino group would appear as separate signals, likely in the aromatic region of the spectrum. The protons of the amino group itself would present a characteristic signal, the position of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons (ortho to -NH₂) | 6.5 - 7.0 |

| Aromatic Protons (meta to -NH₂) | 7.0 - 7.5 |

| Amino Protons (-NH₂) | 3.0 - 5.0 (variable) |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atoms of the phenyl rings will have their chemical shifts influenced by the attached functional groups. The carbon atom directly bonded to the mercury atom (ipso-carbon) is expected to show a characteristic downfield shift due to the electronegativity of mercury. The other aromatic carbons will also have their resonances affected by the amino substituent.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-Hg (ipso-carbon) | 160 - 175 |

| C-NH₂ (para to Hg) | 145 - 155 |

| Aromatic CH (ortho to -NH₂) | 115 - 125 |

| Aromatic CH (meta to -NH₂) | 130 - 140 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Heteronuclear NMR Spectroscopy (e.g., ¹⁹⁹Hg NMR, ¹⁵N NMR)

For a comprehensive understanding of this compound, heteronuclear NMR techniques are invaluable.

¹⁹⁹Hg NMR Spectroscopy: As a spin-1/2 nucleus with a natural abundance of 16.87%, ¹⁹⁹Hg is a suitable nucleus for NMR studies of mercury-containing compounds. The chemical shift of ¹⁹⁹Hg is highly sensitive to the electronic environment around the mercury atom, providing direct insight into the nature of the carbon-mercury bond. For diarylmercury compounds, the ¹⁹⁹Hg chemical shifts are expected to be in a specific range that can confirm the formation of the desired product.

¹⁵N NMR Spectroscopy: While ¹⁴N is a quadrupolar nucleus that often gives broad signals, ¹⁵N NMR, despite its low natural abundance (0.37%), can provide sharp signals and valuable information about the nitrogen environment of the amino groups. The chemical shift of the ¹⁵N nucleus would be indicative of the degree of electron donation from the nitrogen to the aromatic ring.

Dynamic NMR Spectroscopy for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational dynamics of molecules. In this compound, rotation around the C-Hg bonds and the C-N bonds may be restricted under certain conditions. By monitoring the NMR spectra at variable temperatures, it is possible to determine the energy barriers for these rotational processes. For instance, at low temperatures, the rotation around the C-Hg bond might become slow enough on the NMR timescale to observe distinct signals for non-equivalent aromatic protons, which would coalesce into a single averaged signal at higher temperatures. This allows for the quantification of the rotational energy barrier, providing insights into the steric and electronic factors governing the molecule's conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups and characterizing the bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Key Predicted FTIR Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino group) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Hg | Stretching | 450 - 550 |

The presence of sharp bands in the 3300-3500 cm⁻¹ region would confirm the presence of the primary amine groups. The aromatic C-H and C=C stretching vibrations would further characterize the phenyl rings. A key feature to identify would be the C-Hg stretching vibration, which is expected to appear in the far-infrared region. The position and intensity of these bands provide a unique fingerprint for the molecule, confirming its identity and providing information about the bond strengths.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides detailed information about the vibrational modes of a molecule. For this compound, the spectrum would be dominated by vibrations of the aminophenyl groups. Key expected Raman bands would include N-H stretching vibrations from the amino groups, C-H stretching of the benzene (B151609) ring, and characteristic ring deformation modes.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. nih.govspectroscopyonline.com The enhancement allows for the detection of trace amounts of an analyte and provides information on the molecule's orientation on the surface. nih.govnih.gov For this compound, adsorption onto a silver surface, such as silver nanoparticles, is expected to occur primarily through the nitrogen atoms of the two amino groups. researchgate.net This interaction would lead to a significant enhancement of the vibrational modes of the aminophenyl rings.

Studies on analogous compounds like 4-aminophenyl ammonium (B1175870) dithiocarbamate (B8719985) and bis(4-aminophenyl)sulfone on silver surfaces confirm that the amino group plays a crucial role in surface adsorption. tandfonline.comresearchgate.net The SERS spectra are expected to show enhanced bands corresponding to the Ag-N stretching vibration at low frequencies (e.g., ~230-240 cm⁻¹), confirming chemisorption. tandfonline.com Vibrational modes involving the amino group and the phenyl ring, such as the C-N stretching and ring breathing modes, would also be significantly enhanced. tandfonline.commdpi.com The relative intensities of these bands can provide insights into the orientation of the molecule on the nanoparticle surface, suggesting a tilted conformation. tandfonline.com

Table 1: Predicted Raman and SERS Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3300-3500 | From the primary amine (-NH₂) groups. |

| C-H Stretch (Aromatic) | 3000-3100 | From the phenyl rings. |

| C=C Ring Stretch | 1590-1610 | Characteristic of the benzene ring. |

| N-H Bend | 1550-1650 | Bending vibration of the amine groups. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond. |

| Ring Breathing Mode | ~1000 | Symmetric expansion/contraction of the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. longdom.org For organometallic compounds, this technique provides information on electronic structure and can be used to monitor reactions. wikipedia.org

The UV-Vis absorption spectrum of this compound is predicted to be dominated by electronic transitions within the aminophenyl moieties. By analogy with Bis(4-aminophenyl)ether, which has a similar diaryl structure, absorption bands are expected in the UV region. thermofisher.compharmaffiliates.com The presence of two aminophenyl groups connected to a central atom typically results in strong absorption due to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene rings. wikipedia.orglibretexts.org

The solvent environment can influence the position of absorption maxima, a phenomenon known as solvatochromism. wikipedia.org Polar solvents may lead to shifts in the absorption bands compared to nonpolar solvents due to differential stabilization of the ground and excited states.

The primary electronic transitions in this compound are expected to be π → π* transitions associated with the aromatic rings. wikipedia.org The presence of the amino groups, which act as auxochromes, modifies these transitions. The lone pair of electrons on the nitrogen atoms can also participate in n → π* transitions, where a non-bonding electron is promoted to an antibonding π* orbital. libretexts.org These transitions are generally weaker than π → π* transitions. libretexts.org

In molecules with extended π systems, the energy gap for π → π* transitions becomes smaller, leading to absorption at longer wavelengths. libretexts.org For this compound, the main absorption bands would likely fall in the 250-300 nm range, similar to benzene derivatives with auxochromic groups. wikipedia.org While direct charge transfer between the phenyl rings and the mercury atom is possible, studies on analogous structures suggest that the transitions are often localized on the organic ligands. The analysis of these bands helps in understanding the electronic communication, if any, between the two aminophenyl units through the mercury atom.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Description |

|---|---|---|

| π → π* | ~250-300 | Strong absorption due to the conjugated π system of the aminophenyl rings. wikipedia.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. libretexts.orgsphinxsai.com For this compound, electrospray ionization (ESI) would be a suitable method to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation pattern would be highly characteristic. A key feature in the mass spectrum would be the distinct isotopic pattern of mercury, which has several stable isotopes (¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, ²⁰⁴Hg), providing a clear signature for mercury-containing fragments.

The most anticipated fragmentation pathway involves the cleavage of the carbon-mercury bonds. rsc.org This would result in the loss of one aminophenyl radical to form the [C₆H₆N-Hg]⁺ ion, followed by the loss of the second aminophenyl radical to yield the Hg⁺ ion. Another likely fragmentation is the formation of the aminophenyl cation [C₆H₆N]⁺ (m/z 92). Studies on similar diaryl compounds show that fragmentation of the aromatic rings themselves, such as the loss of HCN from the aminophenyl group, can also occur. sphinxsai.com The analysis of these fragmentation pathways provides definitive structural confirmation. nih.govresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₂H₁₂N₂Hg]⁺ | ~386 | Molecular Ion (based on ²⁰²Hg) |

| [C₆H₆N-Hg]⁺ | ~294 | Loss of one aminophenyl radical |

| [Hg]⁺ | ~202 | Mercury ion (most abundant isotope) |

Luminescence and Fluorescence Spectroscopy for Photophysical Properties

Luminescence and fluorescence spectroscopy investigate the emission of light from a molecule after it has absorbed photons. These techniques provide insights into the molecule's excited state properties. nih.gov The photophysical properties of this compound can be inferred from related amino-substituted aromatic compounds. researchgate.netugr.es

Similar to other aromatic amines, this compound is expected to be fluorescent. Upon excitation at a wavelength corresponding to its absorption band, it would emit light at a longer wavelength (a Stokes shift). The fluorescence is expected to originate from the lowest excited singlet state (S₁) and would be influenced by the nature of the solvent. nih.gov In polar solvents, stabilization of the more polar excited state can lead to a red shift (bathochromic shift) in the emission spectrum compared to non-polar solvents.

The presence of the heavy mercury atom could potentially lead to enhanced intersystem crossing from the singlet excited state to a triplet state, a phenomenon known as the heavy-atom effect. This would quench the fluorescence and could result in phosphorescence, which is emission from the triplet state. The quantum yield of fluorescence and the excited-state lifetime are key parameters that would quantify these processes. Studies on related materials show that the incorporation of amino groups can significantly influence luminescent properties and oxygen-sensing capabilities. researchgate.net

Table 4: Predicted Photophysical Properties for this compound

| Property | Predicted Behavior | Influencing Factors |

|---|---|---|

| Fluorescence | Emission from the S₁ state. | Solvent polarity, temperature. |

| Stokes Shift | Emission at a longer wavelength than absorption. | Structural relaxation in the excited state. |

| Quantum Yield | Moderate to low. | Potential quenching by the heavy mercury atom. |

| Phosphorescence | Possible at low temperatures. | Enhanced by the heavy-atom effect. |

| Solvatochromism | Emission wavelength shifts with solvent polarity. | Differential stabilization of ground and excited states. nih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like Bis(4-aminophenyl)mercury, DFT calculations could provide invaluable insights into its geometry, stability, and reactivity. However, no such studies have been published.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Of particular interest would be the C-Hg-C bond angle and the rotational freedom of the aminophenyl groups around the C-Hg bonds. A detailed exploration of the conformational energy landscape would reveal the relative energies of different rotational isomers (conformers) and the energy barriers between them. This information is fundamental to understanding the molecule's flexibility and how it might interact with its environment.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Hypothetical Value |

| Hg-C Bond Length (Å) | Data Not Available |

| C-N Bond Length (Å) | Data Not Available |

| C-Hg-C Bond Angle (°) | Data Not Available |

| Phenyl Ring Dihedral Angle (°) | Data Not Available |

This table is for illustrative purposes only. The values are hypothetical and are not based on actual computational data.

The electronic structure of a molecule governs its chemical behavior. DFT calculations can map the distribution of electrons within this compound, identifying regions of high and low electron density. This is critical for understanding its reactivity, as electron-rich areas are prone to attack by electrophiles, and electron-poor areas by nucleophiles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller band gap generally implies higher reactivity. Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would further highlight the electrophilic and nucleophilic sites on the molecule.

Table 2: Hypothetical Electronic Properties of this compound (Data Not Available)

| Property | Hypothetical Value |

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

This table is for illustrative purposes only. The values are hypothetical and are not based on actual computational data.

DFT can be used to predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its bonds. These predicted frequencies can be directly compared with experimental infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation. For this compound, theoretical vibrational analysis would help in assigning the various peaks in its experimental spectra to specific molecular motions, such as the C-Hg-C stretching and the N-H vibrations of the amino groups.

Further spectroscopic properties can also be predicted. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H, ¹³C, and ¹⁹⁹Hg) would be invaluable for interpreting experimental NMR data and confirming the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum, providing insights into its photophysical properties.

Quantum Chemical Topology and Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. habitablefuture.org This allows for the analysis of chemical bonding and the properties of individual atoms within the molecule. An AIM analysis of this compound would offer a detailed picture of the nature of the chemical bonds, particularly the C-Hg bonds. By analyzing the electron density at the bond critical points (BCPs) between atoms, one can characterize the bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. The Laplacian of the electron density at the BCP can further distinguish the nature of the interaction. This level of analysis would provide a deeper understanding of the bonding in this organomercury compound beyond simple Lewis structures.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the three-dimensional structure, stability, and aggregation properties of molecules. The analysis is typically based on the electron density and its derivatives, generating graphical plots that highlight regions of non-covalent interactions.

For this compound, NCI analysis could provide valuable information on potential intermolecular hydrogen bonding involving the amine groups and intramolecular interactions between the phenyl rings. However, specific research applying NCI analysis to this compound is not readily found in existing literature.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.govornl.gov This method allows for the quantitative analysis of charge transfer, hybridization, and delocalization effects within a molecule.

An NBO analysis of this compound would be instrumental in characterizing the nature of the carbon-mercury bond, quantifying its ionicity and covalent character. It would also provide insights into the hybridization of the mercury and carbon atoms involved in this bond. Furthermore, the analysis can elucidate the delocalization of electron density from the nitrogen lone pairs into the aromatic system and potential interactions with the mercury center. While the principles of NBO analysis are well-established, specific NBO data for this compound is not currently available in published research. nih.govornl.gov

Table 1: Hypothetical NBO Analysis Data for this compound

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| C-Hg Bond Character | C(p)-Hg(s,d) | - | - |

| Amine Lone Pair Delocalization | N(lp) | C=C* (phenyl) | - |

| Phenyl Ring Resonance | C=C | C=C* | - |

This table is hypothetical and for illustrative purposes only, as specific NBO analysis data for this compound is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and intermolecular interactions of a compound.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in a biological system. These simulations could reveal the flexibility of the molecule, the preferred orientations of the phenyl rings, and the dynamics of any intermolecular interactions. Such studies are particularly relevant for understanding how the molecule might interact with biological macromolecules. At present, there are no specific MD simulation studies focused on this compound in the available scientific literature.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For organomercury compounds, computational studies have been used to investigate ligand exchange reactions, decomposition pathways, and reactions with biological molecules.

Theoretical investigations into the reaction mechanisms of this compound could focus on several areas. For instance, density functional theory (DFT) calculations could be used to model its reaction with electrophiles or nucleophiles, providing a deeper understanding of its reactivity. Additionally, computational studies could explore its thermal or photochemical decomposition pathways. While computational studies on the reaction mechanisms of other mercury compounds exist, specific research on the reaction mechanisms of this compound is not documented in the current body of scientific literature.

Reactivity and Coordination Chemistry of Bis 4 Aminophenyl Mercury

Coordination Behavior as an N-Donor Ligand

The presence of two amino groups at opposite ends of the molecule allows bis(4-aminophenyl)mercury to function as a bis-monodentate or bridging N-donor ligand. This capacity enables the formation of various supramolecular structures and coordination polymers.

This compound can coordinate to various metal centers through its terminal amino groups. While direct studies on its complexation are limited, the behavior of analogous systems provides significant insight into its potential.

Mercury(II): Mercury(II) complexes with N-donor ligands are well-documented. For instance, bis-bidentate Schiff base ligands containing pyridylimine units react with mercury(II) to form dinuclear, double-helical complexes. researchgate.net This demonstrates the propensity of mercury(II) to coordinate with nitrogen-containing ligands to create complex, multi-metallic architectures. It is anticipated that this compound would act as a bridging ligand between two mercury(II) centers.

Silver(I): Silver(I) ions are known to react with bridging bis-bidentate ligands to form various complexes, including dinuclear helicates and mesocates. researchgate.net Studies on "bis-argentivorous" molecules, which feature phenyl or biphenyl (B1667301) linkers between two nitrogen-rich cyclen units, show the formation of both 1:1 and 1:2 complexes with silver ions, depending on the stoichiometry of the reactants. nih.gov This suggests that this compound could readily form bimetallic complexes with Ag(I), where the ligand bridges two silver ions.

Cadmium(II): Cadmium(II) readily forms complexes with various amines. For example, it reacts with tripod-like tetramines such as tris(2-aminoethyl)amine (B1216632) (tren) to yield a variety of complex cationic species. capes.gov.br Furthermore, Cd(II) is known to form polymeric complexes with ligands containing donor atoms like sulfur, indicating a strong tendency for coordination and polymerization. researchgate.net This suggests that this compound could coordinate with Cd(II) ions, potentially leading to the formation of coordination polymers.

A ligand exchange, or substitution, reaction involves the replacement of one ligand in a complex ion with another. chemguide.co.uklibretexts.org These reactions are fundamental in coordination chemistry and are common for transition metal complexes. libretexts.orgsavemyexams.com The process is often reversible and the position of the equilibrium can be influenced by the relative concentrations of the ligands. chemguide.co.uk For instance, the deep blue [Co(H₂O)₆]²⁺ complex turns pink upon replacement of water ligands with ammonia. libretexts.org

While specific studies on ligand exchange involving this compound as the incoming or outgoing ligand are not detailed in the searched literature, such reactions are known for mercury. Research on excited mercury complexes in the gas phase has shown that ligand exchange readily occurs between alcohols and amines. rsc.org This principle indicates that the aminophenyl groups of the compound could potentially displace weaker-bound ligands from other metal complexes, or that the entire this compound molecule, if coordinated to a metal center, could be displaced by a stronger ligand.

Organometallic Transformations Involving Hg-C Bonds

The Hg-C bonds in diarylmercury compounds are relatively weak, which allows for organometallic transformation reactions, most notably transmetalation.

Transmetalation is a key reaction for organomercury compounds, where the organic group is transferred from mercury to a different metal or metalloid. A significant application of this is the synthesis of organotellurium compounds from aminoarylmercury chlorides and tellurium tetrabromide. The reaction between 4-aminophenylmercury chloride and tellurium tetrabromide in dioxane results in the formation of bis(4-aminophenyl) telluride, demonstrating a clean transfer of the 4-aminophenyl group from mercury to tellurium.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-aminophenylmercury chloride | Tellurium tetrabromide | Dry Dioxane | Reflux, 4h | Bis(4-aminophenyl) telluride | 79% |

Bimetallic complexes contain two metal centers, which can be identical (homobimetallic) or different (heterobimetallic). researchgate.net These structures are often formed using a dinucleating ligand that bridges the two metals. researchgate.net this compound is an ideal candidate to act as such a bridging ligand, using its two N-donor amino groups to coordinate to two different metal centers. This would result in a heterobimetallic complex containing mercury as part of the ligand backbone and two additional coordinated metals.

The formation of such structures is well-established for similar bridging ligands. For example, bis-bidentate Schiff-base ligands can create dinuclear double-helical mercury(II) complexes, and ligands with phenyl linkers form dinuclear silver(I) complexes. researchgate.netnih.gov These examples strongly support the potential for this compound to form bimetallic and heterobimetallic assemblies where the organomercury compound acts as the spacer between other metal ions.

Electrochemical Properties and Redox Behavior

Specific studies on the electrochemical properties and redox behavior of this compound were not found in the performed search. However, the electrochemical behavior of the closely related compound 4-aminophenol (B1666318) has been investigated using cyclic voltammetry, which can provide insight into the potential redox activity of the aminophenyl moiety. researchgate.net

The study of 4-aminophenol at a modified carbon paste electrode in a phosphate (B84403) buffer solution revealed that the electrode process is adsorption-controlled. researchgate.net The oxidation peak currents showed a linear dependence on the concentration of 4-aminophenol. researchgate.net These findings suggest that the aminophenyl group is electrochemically active. It is plausible that this compound would also exhibit redox behavior associated with the oxidation of its two amino groups.

| Analyte | Electrode | Medium | Technique | Key Finding |

|---|---|---|---|---|

| 4-Aminophenol | CTAB Modified Carbon Paste Electrode | 0.1 M Phosphate Buffer | Cyclic Voltammetry | Adsorption-controlled electrode process. researchgate.net |

Supramolecular Chemistry and Self Assembly

Construction of Supramolecular Architectures

Formation of Supramolecular Chains and Networks

No research data is available on the formation of supramolecular chains and networks involving Bis(4-aminophenyl)mercury.

Self-Assembly into Metallamacrocycles and Cages

There are no published studies on the self-assembly of this compound into discrete metallamacrocycles or cages.

Role of this compound in Host-Guest Systems

Molecular Recognition Phenomena

Specific molecular recognition phenomena involving this compound as a host or guest have not been reported in the scientific literature.

Induced Assembly and Disassembly Mechanisms

There is no information available on induced assembly and disassembly mechanisms for supramolecular systems based on this compound.

Catalytic and Chemo Sensing Applications

Catalytic Activity of Bis(4-aminophenyl)mercury Compounds

The catalytic potential of organometallic compounds is vast, owing to the unique electronic and steric properties conferred by the metal-carbon bond. However, the specific catalytic applications of this compound are not extensively documented in publicly available scientific literature.

Applications in Organic Transformations (e.g., Oxygenation, Redox Reactions, Aldol (B89426) Reactions)

A comprehensive search of scientific databases reveals a lack of specific studies detailing the use of this compound as a catalyst for organic transformations such as oxygenation, redox reactions, or aldol reactions. While some mercury compounds have been noted to catalyze certain reactions, for instance, increasing the formation of hydrogen peroxide and depleting glutathione (B108866) nih.gov, and organomercurial compounds, in general, have been explored for their catalytic potential ontosight.ai, specific data on this compound's efficacy and scope in these particular reaction classes are not available. Research on catalytic reductions, such as that of 4-nitrophenol, has highlighted the use of other materials like covalent organic framework-functionalized magnetic CuFe2O4/Ag nanoparticles, which have shown high efficiency. mdpi.com

Roles in Dye Degradation Processes

The degradation of industrial dyes is a critical area of environmental catalysis. Photocatalysis, often employing semiconductor nanomaterials, is a common approach. researchgate.netmdpi.comjwent.net For example, composites like Ag3PO4/CoFe1.95Y0.05O4 have demonstrated high activity in degrading dyes like methylene (B1212753) blue and rhodamine B. mdpi.com Similarly, nanoparticles of copper, nickel, and silver have been used for the photocatalytic degradation of various organic dyes. jwent.net Some organisms have also developed enzymatic strategies to detoxify mercury-containing compounds, such as certain dyes, by cleaving and sequestering the heavy metal. asknature.org However, there is no specific information available in the reviewed literature that describes the application of this compound as a catalyst in dye degradation processes.

Chemo-sensing and Recognition of Metal Ions

The detection of heavy metal ions is crucial for environmental monitoring and public health. Chemo-sensors, which provide a detectable signal upon interaction with a specific analyte, are a key technology in this field.

Development of Selective Mercury Ion Sensors

The development of sensors for the selective detection of mercury ions (Hg²⁺) is an active area of research. Various platforms are being explored, including those based on organic chelators, nanoparticles, and fluorescent probes. For instance, a novel amperometric sensor for Hg²⁺ was developed using an organic chelator ionophore, N,N-di(2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde)benzene-1,2-diamine, immobilized on a glassy carbon electrode. mdpi.com Another approach involves an optical sensor based on the immobilization of bis(thiophenal)-4,4'-methylenedianiline on a PVC membrane, which showed high selectivity for Hg(II) ions. nih.gov While these examples demonstrate the use of complex organic molecules in mercury sensing, there are no specific reports on the development or application of this compound for the selective sensing of mercury ions.

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique used in chemical sensing. Many fluorescent sensors for mercury ions operate on mechanisms like static quenching, photoinduced electron transfer, or aggregation-induced emission. rsc.org For example, new terphenyl-based receptors have been designed that show a selective "Off-On" fluorescence signal for Hg²⁺ ions. nih.gov Similarly, BODIPY-based compounds are prominent candidates for creating selective and sensitive chemosensors for mercury ion detection. nih.gov Another strategy involves the use of a peptide-based fluorescent biosensor which shows a decrease in fluorescence emission upon forming a complex with Hg²⁺ ions. mdpi.com Despite the wide array of fluorescent probes, there is no specific mention in the literature of this compound being utilized in fluorescence-based sensing mechanisms for mercury or other metal ions.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Derivatizations

Current research on the synthesis of "Bis(4-aminophenyl)mercury" is not widely documented in publicly accessible literature. While general methods for the synthesis of diarylmercury compounds are known, specific novel pathways tailored to this aminophenyl-substituted molecule are not readily found. The exploration of new, more efficient, and environmentally benign synthetic routes remains an open area for investigation.

Furthermore, the derivatization of "this compound" to create new functional molecules is a field ripe for exploration. The presence of two primary amine groups offers a clear opportunity for a variety of chemical modifications. Potential derivatization strategies could include:

| Derivatization Reaction | Potential Product Class | Potential Applications |

| Acylation | Amides | Polymers, functional materials |

| Schiff base formation | Imines | Coordination chemistry, sensors |

| Diazotization | Azo compounds | Dyes, photosensitive materials |

| N-alkylation | Secondary/tertiary amines | Ligand design, pharmaceutical intermediates |

These potential derivatizations could lead to a wide array of new compounds with unique electronic, optical, and coordination properties. However, specific studies detailing these derivatization strategies for "this compound" are not currently available.

Advanced Theoretical Modeling for Predictive Design

The use of advanced theoretical modeling and computational chemistry for the predictive design of materials and molecules based on "this compound" is another underexplored area. Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the electronic structure, molecular geometry, and reactivity of this compound. Such theoretical work could predict the properties of its derivatives and guide the synthesis of new materials with desired functionalities. Currently, there is a lack of published research applying these predictive modeling techniques to "this compound".

Development of Multifunctional Materials Based on this compound Frameworks

The development of multifunctional materials, such as metal-organic frameworks (MOFs) or coordination polymers, using "this compound" as a building block is a promising but currently theoretical prospect. The linear geometry of the C-Hg-C bond and the presence of the amino groups for further coordination or reaction could potentially be exploited to create novel porous materials. These materials could have applications in areas such as:

Gas storage and separation

Sensors for detecting specific analytes

Heterogeneous catalysis

However, the scientific literature does not yet contain reports on the successful synthesis and characterization of such multifunctional materials derived from "this compound".

Investigation of New Catalytic Cycles and Reaction Systems

The catalytic potential of "this compound" or its derivatives is an area that remains to be investigated. Organomercury compounds have been explored in various catalytic reactions, and the specific electronic properties imparted by the aminophenyl groups could lead to unique catalytic activities. The investigation of new catalytic cycles and reaction systems where this compound could act as a catalyst or a precursor to a catalytically active species has not been reported. Future research could explore its utility in reactions such as cross-coupling, polymerization, or other organic transformations.

Q & A

Q. Methodological Guidance

- Selective Chelation: Use dithizone in CCl₄ to extract Hg²⁺ at pH 1–2, avoiding interference from Pb²⁺/Cd²⁺ .

- Masking Agents: Add potassium cyanide (KCN) to complex Cu²⁺/Fe³⁺, but ensure proper disposal due to toxicity.

- Solid-Phase Extraction (SPE): Thiol-functionalized silica gels (e.g., SH-SBA-15) selectively adsorb Hg²⁺ with >90% recovery .

- Standard Addition: Spiking samples with Hg²⁺ standards corrects matrix-induced signal suppression in ICP-MS .

How to design experiments to study this compound’s role in covalent organic framework (COF) assembly?

Q. Methodological Guidance

- Monomer Design: Use this compound as a linear linker paired with trigonal aldehydes (e.g., 1,3,5-triformylbenzene) to form hexagonal COFs .

- Solvothermal Synthesis: React monomers in mesitylene/dioxane (3:1 v/v) at 120°C for 72 hours under N₂.

- Characterization: Analyze crystallinity via PXRD (e.g., peaks at 2θ = 4.7°, 8.2°) and surface area via BET (target >700 m²/g) .

- Application Testing: Evaluate Hg²⁺ adsorption capacity (e.g., batch tests at pH 6–7) and compare to thiol-modified COFs (e.g., COF-S-SH, capacity ~1200 mg/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.